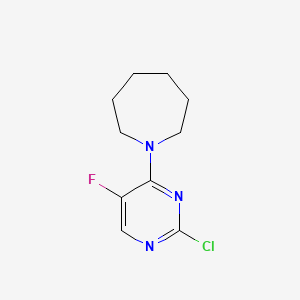
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane
Vue d'ensemble
Description
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane (CFPA) is an organic compound that has been studied extensively in recent years. It is a heterocyclic compound with a five-membered ring structure, containing two nitrogen atoms and three carbon atoms. CFPA has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry. CFPA has also been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory and anti-cancer agent.
Applications De Recherche Scientifique
Protein Kinase Inhibition
Novel azepane derivatives, including structures related to 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane, have been explored for their potential as protein kinase inhibitors. These compounds have shown significant inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). One such study demonstrated the synthesis of various azepane derivatives and their evaluation in vitro for PKA and PKB-alpha inhibition, revealing their potential in this domain (Breitenlechner et al., 2004).
Fluorination in Drug Discovery
Fluorination of bioactive compounds, including azepanes, plays a crucial role in drug discovery and development. A study on the diastereospecific fluorination of substituted azepanes emphasized the importance of this process, showcasing how fluorinated azepanes can be prepared with high yields and precise control over the configuration at the fluorination site (Patel & Liu, 2013).
Synthesis of Key Intermediates
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane and its derivatives are utilized in synthesizing key intermediates for various medicinal compounds. For instance, their use in synthesizing intermediates of the JAK2 kinase inhibitor AZD1480 was reported. This involved the immobilization of amine transaminase and its application in a continuous flow biotransformation process, demonstrating the versatility of these compounds in pharmaceutical synthesis (Semproli et al., 2020).
Copper-Catalyzed Functionalization
Recent research has explored the copper-catalyzed formal [5 + 2] aza-annulation of N-fluorosulfonamides for the synthesis of azepanes. This method, which features the functionalization of unactivated C(sp3)-H bonds, has broadened the possibilities for synthesizing diverse azepane structures, including those containing 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane (Yang et al., 2022).
Propriétés
IUPAC Name |
1-(2-chloro-5-fluoropyrimidin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-10-13-7-8(12)9(14-10)15-5-3-1-2-4-6-15/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIIYIYZHXQQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



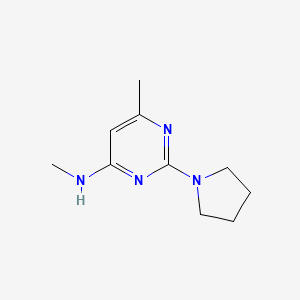
![Methyl (2S,4S)-4-[(2-methoxyacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426400.png)
![Methyl (2S,4S)-4-[(2,2,2-trichloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426401.png)
![2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426403.png)
![Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine](/img/structure/B1426405.png)
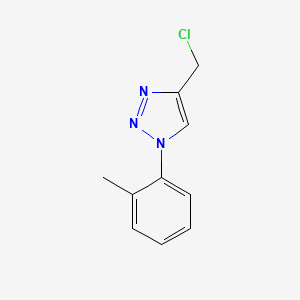
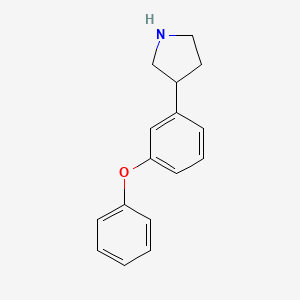
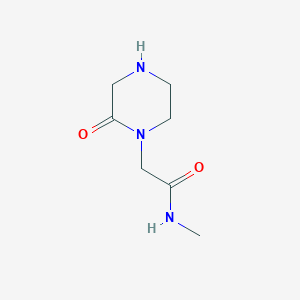
![Methyl (2S,4S)-4-[(cyclopropylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426410.png)
![4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426411.png)
![3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426413.png)
![3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426419.png)
![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)
![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)